5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide is a heterocyclic compound that features an isoxazole ring, a morpholine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, which yields 3,4,5-trisubstituted isoxazoles . The morpholine and pyrimidine rings are then introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly and cost-effective reagents to ensure scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole, morpholine, and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. The morpholine and pyrimidine rings contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N1-Methyl-2-pyridone-5-carboxamide: This compound shares a similar carboxamide functional group but differs in its ring structure.
Indole-2-carboxamide derivatives: These compounds have a similar carboxamide group but feature an indole ring instead of an isoxazole ring.
Uniqueness
5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide is unique due to its combination of isoxazole, morpholine, and pyrimidine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C13H15N5O3 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylpyrimidin-5-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H15N5O3/c1-9-6-11(17-21-9)12(19)16-10-7-14-13(15-8-10)18-2-4-20-5-3-18/h6-8H,2-5H2,1H3,(H,16,19) |
InChI Key |
SVDYFDRVWADOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.